molecular formula C22H16O2 B14514944 (Naphthalen-1-yl)methyl naphthalene-1-carboxylate CAS No. 63158-21-4

(Naphthalen-1-yl)methyl naphthalene-1-carboxylate

Cat. No.: B14514944
CAS No.: 63158-21-4
M. Wt: 312.4 g/mol
InChI Key: WWHDSNFSPONCDK-UHFFFAOYSA-N
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Description

(Naphthalen-1-yl)methyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two naphthalene rings, one of which is substituted with a methyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)methyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with naphthalen-1-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl)methyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, nitro, or halogen groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Naphthalen-1-yl)methyl naphthalene-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to the interaction of naphthalene derivatives with biological systems.

    Medicine: Research on its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl)methyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Naphthalen-1-yl)methyl naphthalene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the naphthalene rings. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

63158-21-4

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

naphthalen-1-ylmethyl naphthalene-1-carboxylate

InChI

InChI=1S/C22H16O2/c23-22(21-14-6-10-17-8-2-4-13-20(17)21)24-15-18-11-5-9-16-7-1-3-12-19(16)18/h1-14H,15H2

InChI Key

WWHDSNFSPONCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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